molecular formula C15H15NO4 B5655620 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide

5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide

Cat. No. B5655620
M. Wt: 273.28 g/mol
InChI Key: BVFVGMVQWPMLHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the direct synthesis of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide is not explicitly detailed in the available literature, related syntheses provide insight into potential methods. For instance, the synthesis of similar compounds often involves palladium-catalysed cyclisation processes or the use of acetoxy and methoxy groups in strategic positions to facilitate specific molecular architectures (Lindahl et al., 2006). Another approach includes the condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection steps (Irgashev et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has been extensively analyzed using techniques like X-ray diffraction and density functional theory (DFT). These analyses reveal details about the crystalline structure, molecular geometry, and electronic properties such as HOMO and LUMO energies. For instance, Demir et al. (2015) provide a comprehensive analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, including its molecular geometry and vibrational frequencies using DFT calculations (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and its analogs can involve various electrophilic and nucleophilic reagents, leading to diverse derivatives. These reactions are crucial for modifying the compound's chemical properties for specific applications. Soliman and El-Sakka (2017) discussed the reactivity of a related compound with aromatic aldehydes and phthalic anhydride, demonstrating the formation of 3-arylidenefuranone derivatives and amides through condensation and refluxing ethanol treatments, respectively (Soliman & El-Sakka, 2017).

Physical Properties Analysis

The physical properties of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and related compounds include solubility, melting point, and crystalline structure. These properties are influenced by the molecular arrangement and intermolecular forces present in the crystal lattice. Studies like those by Demir et al. (2015) offer insights into the crystalline systems and lattice constants, which are critical for understanding the compound's physical behavior (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-acetyl-N-(4-methoxyphenyl)-2-methyl-3-furamide, such as its reactivity, stability, and chemical transformations, are central to its applications in synthetic chemistry. The compound's interactions with nucleophiles, electrophiles, and its potential for participating in various chemical reactions highlight its versatility. The study of related compounds, as detailed by Soliman and El-Sakka (2017), provides a foundation for understanding these chemical properties and their implications for synthetic strategies (Soliman & El-Sakka, 2017).

properties

IUPAC Name

5-acetyl-N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9(17)14-8-13(10(2)20-14)15(18)16-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFVGMVQWPMLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5681640

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